Dicinnamalacetone

Overview

Description

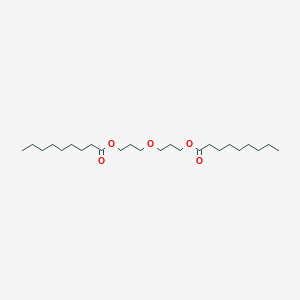

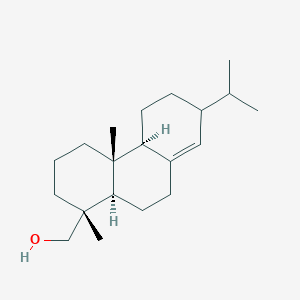

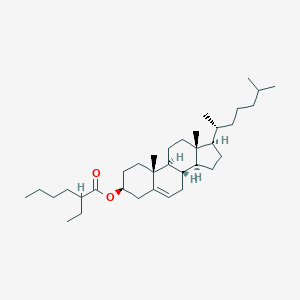

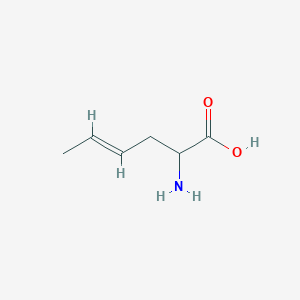

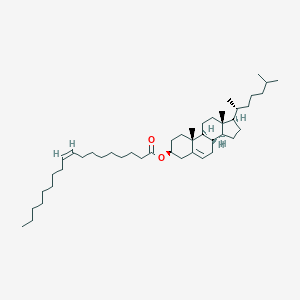

Dicinnamalacetone (DCA) is a chemical compound with the molecular formula C21H18O . It has an average mass of 286.367 Da and a monoisotopic mass of 286.135773 Da . The compound is also known by its IUPAC name, (1E,3E,6E,8E)-1,9-Diphenyl-1,3,6,8-nonatetraen-5-one .

Synthesis Analysis

The synthesis of Dicinnamalacetone is achieved via a double aldol condensation of cinnamaldehyde with acetone . This reaction mechanism is commonly used in organic chemistry .

Molecular Structure Analysis

The molecular structure of Dicinnamalacetone is characterized by two aromatic rings connected by a chain of alternating single and double bonds . The compound forms a Λ-shaped structure .

Chemical Reactions Analysis

Dicinnamalacetone has been used as an indicator in measuring the surface acidity of homoionic montmorillonites by titrating certain Hammett indicators adsorbed on the clay with n-butylamine . It has also been used as an indicator for the detection of excess hydrogen halides in many organic solvents (except alcohols) .

Physical And Chemical Properties Analysis

Dicinnamalacetone is a solid at 20°C . It has a density of 1.1±0.1 g/cm³, a boiling point of 474.8±34.0 °C at 760 mmHg, and a flash point of 208.7±20.6 °C . The compound has a molar refractivity of 96.3±0.3 cm³, and its surface tension is 44.4±3.0 dyne/cm .

Scientific Research Applications

-

Chemistry

- Dicinnamalacetone (DCA) is a chemical compound with the molecular formula C21H18O and a molecular weight of 286.37 . It is used in the synthesis of various chemical compounds .

- One method of synthesizing DCA is through a crossed aldol condensation . This process involves the reaction of cinnamaldehyde with acetone .

- The synthesized DCA can be characterized using techniques like X-Ray Diffraction (XRD), Fourier Transform Infrared Spectroscopy (FT-IR), and Differential Scanning Calorimetry (DSC) .

-

Material Science

- DCA has been used in the field of non-linear optical materials . Non-linear optical materials are of considerable interest because of their potential application in electro-optical modulators, memory devices, second harmonic generation in quantum-cascade lasers (QCLs), optical switches, and other photonic devices .

- The geometry optimization of DCA using semi-empirical AM-1 method yields the permanent dipole moment. It is suggested that DCA may have a moderately large value of first-order hyperpolarizability (β), which is responsible for second-harmonic generation (SHG) .

-

Food Science

- Dicinnamalacetone could potentially be used in the formulation of food-grade emulsions . Emulsions are mixtures of two or more immiscible liquids, and they are widely used in food products to improve texture, stability, and appearance .

- It could also be used in the microencapsulation of food functional ingredients . Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to give small capsules with many useful properties. In the food industry, it’s used to incorporate food ingredients, enzymes, cells or other materials on a micro metric scale .

-

Agriculture

- While there’s no specific mention of Dicinnamalacetone, chemical inputs play a significant role in agriculture . They are used to enhance crop yield and protect crops from pests and diseases . Dicinnamalacetone, being a chemical compound, could potentially find applications in this field, but further research would be needed to confirm this.

-

Cosmetics

- Dicinnamalacetone could potentially be used in the cosmetics industry. Many plant oils, fats, waxes, and phospholipids are employed as excipients in cosmetics and personal care products . As a chemical compound, Dicinnamalacetone could be explored for its potential benefits in this industry.

- It could also be used in the formulation of color cosmetics . The color cosmetic market is driven by pigment and color innovation, and Dicinnamalacetone could potentially contribute to this innovation .

- Nanotechnology

- Dicinnamalacetone could potentially be used in the field of nanotechnology . Nanotechnology involves the production and application of physical, chemical, and biological systems at atomic or molecular scale to submicron dimensions . It promises breakthroughs in areas such as materials and manufacturing . For example, traditional polymers can be reinforced by nanoparticles leading to novel materials to be used as lightweight replacements for metals .

properties

IUPAC Name |

(1E,3E,6E,8E)-1,9-diphenylnona-1,3,6,8-tetraen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O/c22-21(17-9-7-15-19-11-3-1-4-12-19)18-10-8-16-20-13-5-2-6-14-20/h1-18H/b15-7+,16-8+,17-9+,18-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJALOQFYHCJKG-FVRNMFRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)C=CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C(=O)/C=C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicinnamalacetone | |

CAS RN |

622-21-9 | |

| Record name | 1,3,6,8-Nonatetraen-5-one, 1,9-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,9-diphenylnona-1,3,6,8-tetraen-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.